2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
Description
2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound. It is widely used as a bidentate ligand in the synthesis of stable complexes with various metal ions, including zirconium. The compound is known for its stability and ability to form chelates with metal ions, making it valuable in various chemical applications .
Properties
CAS No. |
18865-74-2 |
|---|---|
Molecular Formula |
C44H76O8Zr |
Molecular Weight |
824.3 g/mol |
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zirconium(4+) |
InChI |
InChI=1S/4C11H19O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1;+4 |
InChI Key |
MOOILSXNGBFZKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Zr] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione typically involves the reaction of pinacolone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the β-diketone .
Industrial Production Methods: In an industrial setting, the compound can be synthesized by heating a mixture of pinacolone and ethyl acetate with a catalytic amount of sodium ethoxide. The reaction mixture is then subjected to distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The β-diketone can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted β-diketone derivatives.
Scientific Research Applications
2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are valuable in catalysis and material science.
Biology: The compound is used in the preparation of metal-based drugs and diagnostic agents.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing metal ions.
Industry: The compound is used in the production of metal-organic chemical vapor deposition (MOCVD) precursors for the fabrication of thin films and coatings
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylheptane-3,5-dione involves its ability to form stable chelates with metal ions. The β-diketone structure allows for the formation of five-membered rings with metal ions, enhancing the stability of the resulting complexes. These complexes can then participate in various catalytic and biological processes, depending on the metal ion involved .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but lacks the zirconium component.
Hexafluoroacetylacetone: Another β-diketone with similar chelating properties but different electronic characteristics.
1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, offering different reactivity and applications
Uniqueness: 2,2,6,6-Tetramethylheptane-3,5-dione;zirconium is unique due to its ability to form highly stable complexes with zirconium, making it particularly valuable in applications requiring robust metal-ligand interactions. Its stability and versatility in forming chelates with various metal ions set it apart from other β-diketones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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